molecular formula C8H4N2S2 B3051643 1,2-Benzenedicarbonitrile, 4,5-dimercapto- CAS No. 352320-69-5

1,2-Benzenedicarbonitrile, 4,5-dimercapto-

Cat. No.: B3051643
CAS No.: 352320-69-5
M. Wt: 192.3 g/mol
InChI Key: CULQAYGWLYMTSX-UHFFFAOYSA-N
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Description

1,2-Benzenedicarbonitrile, 4,5-dimercapto- is a chemical compound with the molecular formula C8H4N2S2 and a molecular weight of 192.3 g/mol This compound is characterized by the presence of two nitrile groups and two mercapto groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenedicarbonitrile, 4,5-dimercapto- typically involves the reaction of 1,2-dicyanobenzene with thiol-containing reagents under specific conditions. One common method involves the use of hydrogen sulfide (H2S) in the presence of a catalyst to introduce the mercapto groups into the benzene ring. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 1,2-Benzenedicarbonitrile, 4,5-dimercapto- may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarbonitrile, 4,5-dimercapto- undergoes various chemical reactions, including:

    Oxidation: The mercapto groups can be oxidized to form disulfides.

    Reduction: The nitrile groups can be reduced to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile or mercapto groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzene derivatives with new functional groups.

Scientific Research Applications

1,2-Benzenedicarbonitrile, 4,5-dimercapto- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a chelating agent for metal ions in biological systems.

    Medicine: Explored for its potential therapeutic applications, including as an antioxidant or in drug delivery systems.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarbonitrile, 4,5-dimercapto- involves its ability to interact with metal ions and other reactive species. The mercapto groups can form strong bonds with metal ions, making it an effective chelating agent. This interaction can disrupt metal-dependent processes in biological systems, leading to various effects. Additionally, the compound’s ability to undergo redox reactions allows it to act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dicyanobenzene: Lacks the mercapto groups, making it less effective as a chelating agent.

    4,5-Dichlorophthalonitrile: Contains chlorine atoms instead of mercapto groups, leading to different reactivity and applications.

    4,5-Dioctyloxy-1,2-benzenedicarbonitrile: Contains octyloxy groups, which significantly alter its physical and chemical properties.

Uniqueness

1,2-Benzenedicarbonitrile, 4,5-dimercapto- is unique due to the presence of both nitrile and mercapto groups on the benzene ring

Properties

IUPAC Name

4,5-bis(sulfanyl)benzene-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2S2/c9-3-5-1-7(11)8(12)2-6(5)4-10/h1-2,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULQAYGWLYMTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S)S)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60477714
Record name 1,2-Benzenedicarbonitrile, 4,5-dimercapto-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352320-69-5
Record name 1,2-Benzenedicarbonitrile, 4,5-dimercapto-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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